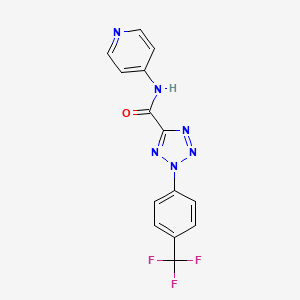

N-(pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide derivatives is not directly reported in the provided papers. However, similar compounds have been synthesized, which can offer insights into potential synthetic routes. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data and elemental analysis . Another relevant synthesis involved a series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, achieved in high yield and purity using TBTU as a catalyst . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and crystallography. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined, providing insights into the arrangement of similar trifluoromethyl groups . Additionally, the structure of N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide was confirmed by X-ray diffraction, which could be relevant to understanding the structural aspects of the target compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. For instance, the antifungal activity of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides was assessed, indicating potential bioactivity . Moreover, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involved reactions that could be relevant to the chemical behavior of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectral studies and biological activity assessments. The antibacterial, anti-inflammatory, and antioxidant activities of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were evaluated, suggesting a range of potential properties for the compound of interest . Additionally, the antiallergic activity of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides was determined using the rat passive cutaneous anaphylaxis assay, which could imply similar properties for the target compound .

Applications De Recherche Scientifique

Pharmacophore Design and Kinase Inhibition

A significant application of this compound is in the pharmacophore design for kinase inhibitors, especially targeting the p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. The design, synthesis, and activity studies of synthetic compounds with imidazole scaffolds, including analogs with pyridinyl substitutions, have shown selective inhibition of p38 MAP kinase. These compounds bind to the ATP pocket, replacing ATP and demonstrating higher selectivity and potency than the reference compounds due to specific structural features such as the 4-fluorophenyl ring and pyridine substituents (Scior et al., 2011).

Optical Sensors and Biological Significance

Compounds containing heteroatoms like N-(pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide have been employed as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. The pyrimidine derivatives, which share a similar heterocyclic core with the subject compound, have shown potential as exquisite sensing materials and exhibit a range of biological and medicinal applications (Jindal & Kaur, 2021).

Organic Synthesis and Catalysis

The incorporation of pyridine and pyrimidine rings into π-extended conjugated systems has been crucial for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The versatility of these heterocyclic moieties, including pyrimidine derivatives, is invaluable in the development of electroluminescent properties and materials for organic light-emitting diodes (OLEDs), showcasing the broad applicability of compounds like this compound in the field of materials science (Lipunova et al., 2018).

Propriétés

IUPAC Name |

N-pyridin-4-yl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N6O/c15-14(16,17)9-1-3-11(4-2-9)23-21-12(20-22-23)13(24)19-10-5-7-18-8-6-10/h1-8H,(H,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGDMCFVJIWRCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)

![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)

![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)

![3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504049.png)

![1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2504050.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)